Boc-alpha-methyl-D-4-fluorophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

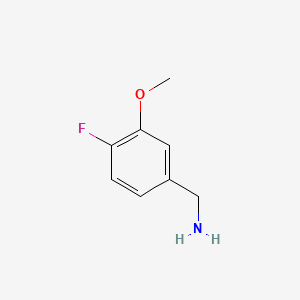

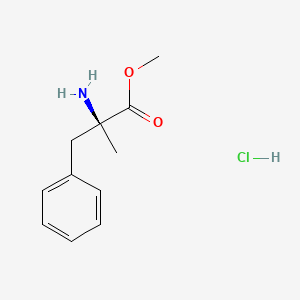

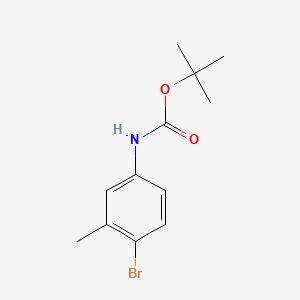

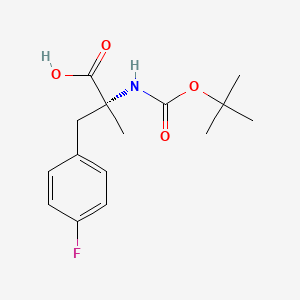

“Boc-alpha-methyl-D-4-fluorophenylalanine” is a biochemical used for proteomics research . It has a CAS Number of 889113-64-8 . The molecular weight of this compound is 297.33 .

Molecular Structure Analysis

The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI code is 1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.33 . The storage temperature is between 28 C .Applications De Recherche Scientifique

Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics

Researchers have synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as part of a study on conformationally-constrained phosphotyrosyl mimetics, which are crucial for peptide synthesis and may aid in understanding cellular signal transduction processes. This synthesis demonstrates the compound's role in developing molecules that mimic the phosphorylation of tyrosine residues, a critical post-translational modification in cellular signaling (Oishi et al., 2004).

Advancements in Peptide Coupling Methods

A comparative study highlighted modern coupling reactions involving Boc-protected amino acid derivatives, underscoring the efficiency of these compounds in synthesizing complex peptides. The research emphasized the versatility of Boc-protected derivatives in facilitating the coupling of hindered peptides, which is fundamental in the development of therapeutic peptides and the study of protein-protein interactions (Spencer et al., 2009).

Large-Scale Synthesis for Pharmaceutical Intermediates

The large-scale synthesis of an N-BOC d-phenylalanine derivative was developed for pharmaceutical applications, highlighting the compound's significance in manufacturing intermediates for drug development. This process showcases the practical aspects of synthesizing Boc-alpha-methyl-D-4-fluorophenylalanine related compounds at an industrial scale, emphasizing their importance in the pharmaceutical industry (Fox et al., 2011).

Role in Drug Research and Development

Synthetic efforts to produce o-, m-, and p-Boc-L-methylphenylalanines for drug research reveal the compound's utility in enhancing the chemical and biological stability of peptide-based compounds. These efforts underline the importance of Boc-protected amino acids in creating analogs for anti-hypertension drugs, enkephalin analogs, endothelin peptide receptor antagonists, and hormone analogs, showcasing the broad application of these compounds in medicinal chemistry (Li Xiao, 2008).

Imaging and Diagnostic Applications

Research into the uptake of 4-borono-2-(18)F-fluoro-phenylalanine in human glioblastoma cells for boron neutron capture therapy (BNCT) anticipates the therapeutic effects of boron neutron capture therapy with BPA. This study demonstrates the potential of fluorophenylalanine derivatives in medical imaging and cancer therapy, highlighting the importance of Boc-protected amino acids in developing diagnostic and therapeutic agents (Yoshimoto et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZOMAOEKLIUIA-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-2-(4-fluoro benzyl)alanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.